2,2,4,4-Tetrafluoro-1,3-dithietane
Overview
Description
2,2,4,4-Tetrafluoro-1,3-dithietane is a chemical compound with the molecular formula C2F4S2 . It has been studied in various contexts, including its interaction with water and other molecules .
Molecular Structure Analysis
The molecular structure of this compound has been investigated using high-resolution rotational spectroscopy . The compound forms a dominant S⋯O chalcogen bond, with two secondary F⋯O interactions contributing to the stability of the complex .Chemical Reactions Analysis
The compound has been observed to form complexes with other molecules, such as water and ammonia . These complexes are characterized by chalcogen bonds and internal dynamics, which have been studied using rotational spectroscopy .Physical and Chemical Properties Analysis
This compound is a clear, pale yellow liquid . It has a melting point of -6 °C and a boiling point of 47-49°C . Its density is 1.6 g/cm^3, and it has a refractive index of 1.393 .Scientific Research Applications
Molecular Structure and Spectroscopy
- Nuclear Magnetic Resonance (NMR) studies have determined that 2,2,4,4-Tetrafluoro-1,3-dithietane possesses D2h symmetry. The anisotropic contribution to the spin–spin coupling constant is negligible, and high-resolution spectra for both the 13C nuclei and 13C–F satellites in the isotropic phase have been obtained (Long & Goldstein, 1971).
- Infrared and Raman spectroscopy studies indicate that the molecule has a center of symmetry and belongs to the point group D2h. The puckering vibration of the four-membered ring has been observed and analyzed (Durig & Lord, 1963).
Chemical Synthesis and Applications
- The molecule is used in various synthetic processes, including (2+2) cycloaddition, (2+4) cycloaddition, [2+2+2] cycloaddition, and alkylation, especially in the context of perfluoroalkylated 1,3-dithietanes (Ogurok, 2016).
- It reacts with potassium fluoride and sulfur to form perfluoro-1,3-dithioles, highlighting its reactivity in synthesizing fluorinated sulfur-containing compounds (Burton & Inouye, 1982).
Non-Covalent Interactions and Complex Formation
- Studies have shown that this compound forms complexes with water through dominant SO chalcogen bonds and secondary FO interactions (Jin et al., 2019).
- The rotational spectrum of the molecule complexed with ammonia reveals a N⋯S σ-hole interaction, indicating its potential in forming non-covalent interactions in molecular systems (Li et al., 2021).
Structural and Electronic Properties
- Theoretical calculations of its geometric structures have been conducted at the HF/6-31G** level, providing insights into its molecular structure and electronic properties (Contreras & Madariaga, 1999).
- Crystal and molecular structures of this compound have been determined by X-ray methods, offering a comparison of bonding parameters among similar compounds (Balbach, Weidenhammer, & Ziegler, 1980).
Mechanism of Action
Target of Action
The primary target of 2,2,4,4-Tetrafluoro-1,3-dithietane is water molecules and difluoromethane . The compound forms a complex with these molecules through a dominant S⋯O chalcogen bond and an S⋯F chalcogen bond , respectively.
Mode of Action
This compound interacts with its targets through chalcogen bonds. In the case of water, the two moieties are linked together through a dominant S⋯O chalcogen bond . Two secondary F⋯O interactions contribute to the stability of the complex . Similarly, with difluoromethane, an S⋯F chalcogen bond is formed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formation of chalcogen bonds with water and difluoromethane suggests that the presence and concentration of these molecules in the environment could potentially affect the compound’s action . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,2,4,4-tetrafluoro-1,3-dithietane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F4S2/c3-1(4)7-2(5,6)8-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOCEMBRPHOCMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(SC(S1)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169147 | |
Record name | 2,2,4,4-Tetrafluoro-1,3-dithietane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1717-50-6 | |
Record name | 2,2,4,4-Tetrafluoro-1,3-dithietane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1717-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,4,4-Tetrafluoro-1,3-dithietane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001717506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrafluoro-1,3-dithietane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339329 | |
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Record name | 2,2,4,4-Tetrafluoro-1,3-dithietane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,4-tetrafluoro-1,3-dithietane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.456 | |
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Record name | 2,2,4,4-TETRAFLUORO-1,3-DITHIETANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9RJ7NHS3B | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of non-covalent interactions can 2,2,4,4-Tetrafluoro-1,3-dithietane engage in?
A: this compound is capable of forming chalcogen bonds through its sulfur atoms. Studies have shown that it forms complexes with Lewis bases like dimethyl sulfide and trimethylphosphine. These interactions are primarily driven by electrostatics and dispersion forces. [] Additionally, the presence of fluorine atoms in the molecule promotes the formation of intermolecular C–S⋯F chalcogen bonds, as observed in its crystal structure. []
Q2: How does the presence of fluorine atoms influence the crystal structure of this compound compared to its chlorinated analog?
A: The crystal structure of this compound is dominated by intermolecular C–S⋯F chalcogen bonds, where the fluorine atoms act as electron acceptors due to their high electronegativity. [] In contrast, 2,2,4,4-Tetrachloro-1,3-dithietane exhibits intermolecular C–Cl⋯Cl halogen bonds, showcasing how the nature of the halogen atom influences intermolecular interactions and packing within the crystal lattice. []
Q3: Can this compound be used to study rotational spectroscopy?
A: Yes, this compound has been successfully utilized in rotational spectroscopy studies. Researchers have used Fourier transform microwave spectroscopy to analyze the rotational spectra of its complex with difluoromethane, providing valuable insights into the structure and bonding characteristics of the sulfur-fluorine chalcogen bond. []
Q4: What are the known reactions involving this compound and Lewis acids?
A: this compound reacts with strong Lewis acids like AsF5 and SbF5. These reactions can lead to the formation of stable 2,4,4-Trifluoro-1,3-dithietan-2-ylium salts. [] These salts can further react with halide ions (Cl-, Br-, I-) to yield various halogen-substituted 1,3-dithietane derivatives. []
Q5: Are there alternative synthetic routes to obtain halogenated derivatives of 1,3-dithietane starting from this compound?
A: Yes, halogen exchange reactions have been reported. For example, reacting this compound with chlorine monofluoride (ClF) in specific conditions can lead to the formation of fluorinated and fluorooxodithietanes. [] This highlights the versatility of this compound as a starting material for synthesizing a range of halogenated 1,3-dithietane derivatives. []
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